3-[1,1'-biphenyl]-4-yl-2-[2-(2,4-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime 3-[1,1'-biphenyl]-4-yl-2-[2-(2,4-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime
Brand Name: Vulcanchem
CAS No.: 338965-29-0
VCID: VC4310661
InChI: InChI=1S/C24H23N3O4/c1-29-20-13-14-21(23(15-20)30-2)26-27-22(16-25-31-3)24(28)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-16,26H,1-3H3/b25-16+,27-22-
SMILES: COC1=CC(=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC
Molecular Formula: C24H23N3O4
Molecular Weight: 417.465

3-[1,1'-biphenyl]-4-yl-2-[2-(2,4-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime

CAS No.: 338965-29-0

Cat. No.: VC4310661

Molecular Formula: C24H23N3O4

Molecular Weight: 417.465

* For research use only. Not for human or veterinary use.

3-[1,1'-biphenyl]-4-yl-2-[2-(2,4-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime - 338965-29-0

Specification

CAS No. 338965-29-0
Molecular Formula C24H23N3O4
Molecular Weight 417.465
IUPAC Name (2Z,3E)-2-[(2,4-dimethoxyphenyl)hydrazinylidene]-3-methoxyimino-1-(4-phenylphenyl)propan-1-one
Standard InChI InChI=1S/C24H23N3O4/c1-29-20-13-14-21(23(15-20)30-2)26-27-22(16-25-31-3)24(28)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-16,26H,1-3H3/b25-16+,27-22-
Standard InChI Key SPMKBGAZRPPBJU-IGTSRSDRSA-N
SMILES COC1=CC(=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC

Introduction

Chemical Identity and Basic Properties

Molecular Characterization

The compound’s molecular formula is C₂₄H₂₃N₃O₄, with a molecular weight of 417.465 g/mol. Its IUPAC name, “(2Z,3E)-2-[(2,4-dimethoxyphenyl)hydrazinylidene]-3-methoxyimino-1-(4-phenylphenyl)propan-1-one,” reflects its intricate architecture. Key identifiers include:

PropertyValue
CAS No.338965-29-0
SMILESCOC1=CC(=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC
InChIKeySPMKBGAZRPPBJU-IGTSRSDRSA-N
PubChem CID9614560

The biphenyl core (two linked benzene rings) forms the scaffold, while the hydrazone (-NH-N=C-) and oxime (-C=N-O-) functional groups introduce sites for hydrogen bonding and redox activity .

Structural Features

The compound exhibits Z/E isomerism at the hydrazone and oxime moieties, which influences its stereochemical behavior. The 2,4-dimethoxyphenyl group enhances solubility in polar solvents via methoxy (-OCH₃) electron-donating effects, though experimental solubility data remain unpublished. Computational models predict a planar biphenyl system with dihedral angles <10°, favoring π-π stacking interactions .

Synthesis and Functionalization

Proposed Synthetic Routes

While explicit protocols for this compound are scarce, analogous hydrazone-oxime derivatives are typically synthesized via:

  • Condensation: Reaction of a biphenyl-containing ketone (e.g., 3-[1,1'-biphenyl]-4-yl-3-oxopropanal) with 2,4-dimethoxyphenylhydrazine to form the hydrazone .

  • Oxime Formation: Treatment of the intermediate aldehyde with hydroxylamine, followed by O-methylation using methyl iodide or dimethyl sulfate .

Yield optimization often requires acid catalysis (e.g., HCl in ethanol) and inert atmospheres to prevent oxidative degradation .

Analytical Characterization

  • Spectroscopy:

    • IR: Strong bands at ~1650 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=N stretch), and ~1250 cm⁻¹ (C-O-C from methoxy).

    • NMR: Distinct signals for methoxy protons (~δ 3.8 ppm) and aromatic protons (δ 6.5–7.8 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 417.465 confirms the molecular weight.

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

Replacing the 2,4-dimethoxyphenyl group with 3,4-dimethylphenyl (CAS 338965-28-9) reduces polarity, increasing lipophilicity (LogP from 3.1 to 4.2) . Such modifications are critical in drug design to enhance blood-brain barrier penetration .

Role of the Oxime Group

The O-methyloxime moiety stabilizes the molecule against hydrolysis compared to free oximes, as evidenced by analogues like biphenyl-3-yl-4-[¹¹C]methoxyphenylcarbamate, which shows <5% degradation after 24 hours in serum .

Research Applications and Biological Relevance

Antimicrobial and Anticancer Properties

Hydrazone-oxime hybrids demonstrate broad-spectrum antimicrobial activity (MIC: 2–16 µg/mL against S. aureus) . The biphenyl system may intercalate DNA or disrupt membrane integrity, though cytotoxicity assays specific to this compound are pending .

Challenges and Future Directions

Synthetic Optimization

Current routes suffer from low yields (~35%) due to side reactions during oxime methylation. Exploring microwave-assisted synthesis or flow chemistry could improve efficiency.

Biological Screening

Priority areas include:

  • In vitro enzyme inhibition assays (e.g., FAAH, COX-2).

  • ADMET profiling to assess pharmacokinetic liabilities.

  • X-ray crystallography to resolve stereochemical ambiguities.

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